molecular formula C8H11NO2 B12953581 6-Hydroxy-2-oxabicyclo[2.2.2]octane-4-carbonitrile

6-Hydroxy-2-oxabicyclo[2.2.2]octane-4-carbonitrile

Cat. No.: B12953581
M. Wt: 153.18 g/mol
InChI Key: HEQMUMBWMDQDQR-UHFFFAOYSA-N
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Description

6-Hydroxy-2-oxabicyclo[222]octane-4-carbonitrile is a bicyclic compound with a unique structure that includes an oxygen atom in the ring and a nitrile group

Preparation Methods

The synthesis of 6-Hydroxy-2-oxabicyclo[2.2.2]octane-4-carbonitrile typically involves the iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile . This method is efficient and provides a high yield of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost and efficiency.

Chemical Reactions Analysis

6-Hydroxy-2-oxabicyclo[2.2.2]octane-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include molecular iodine, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

6-Hydroxy-2-oxabicyclo[2.2.2]octane-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Hydroxy-2-oxabicyclo[2.2.2]octane-4-carbonitrile involves its interaction with molecular targets through its functional groups. The nitrile group can participate in hydrogen bonding and other interactions, while the hydroxyl group can form hydrogen bonds. These interactions can affect the compound’s biological activity and its ability to interact with enzymes and receptors.

Comparison with Similar Compounds

6-Hydroxy-2-oxabicyclo[2.2.2]octane-4-carbonitrile can be compared with other similar compounds, such as:

The uniqueness of 6-Hydroxy-2-oxabicyclo[22

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

6-hydroxy-2-oxabicyclo[2.2.2]octane-4-carbonitrile

InChI

InChI=1S/C8H11NO2/c9-4-8-2-1-7(11-5-8)6(10)3-8/h6-7,10H,1-3,5H2

InChI Key

HEQMUMBWMDQDQR-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC(C1OC2)O)C#N

Origin of Product

United States

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